[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde
Overview
Description
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is an organic compound that features a trifluoroethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate aldehyde precursor. One common method involves the use of 2-(2,2,2-trifluoroethoxy)phenol and chloroacetaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]acetic acid.
Reduction: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]ethanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is unique due to the presence of both a trifluoroethoxy group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJUPBJXSNAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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